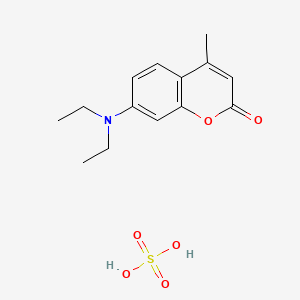
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an isoindole-dione core and a piperazine moiety substituted with a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole-dione core, followed by the introduction of the piperazine moiety and the chlorophenyl group. Common reagents used in these reactions include phthalic anhydride, piperazine, and chlorobenzene derivatives. The reaction conditions usually involve heating under reflux, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the isoindole-dione ring and the formation of corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the chlorophenyl group and the piperazine moiety contributes to its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of the piperazine moiety, leading to different chemical reactivity and biological activity.
1H-Isoindole-1,3(2H)-dione, N-ethyl-: This compound has an ethyl group instead of the piperazine moiety, resulting in different physicochemical properties and applications.
1H-Isoindole-1,3(2H)-dione, 2,5-dimethyl-: This compound has methyl groups instead of the piperazine moiety, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
90619-38-8 |
|---|---|
Molekularformel |
C21H28Cl3N3O2 |
Molekulargewicht |
460.8 g/mol |
IUPAC-Name |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-18-8-3-4-9-19(18)24-14-12-23(13-15-24)10-5-11-25-20(26)16-6-1-2-7-17(16)21(25)27;;/h1-4,8-9,16-17H,5-7,10-15H2;2*1H |
InChI-Schlüssel |
RODLNYLAAUDFGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C(=O)C3CC=CCC3C2=O)C4=CC=CC=C4Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


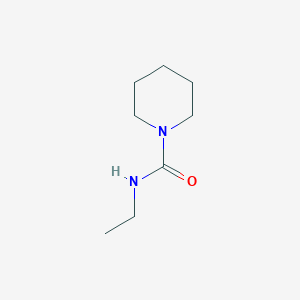

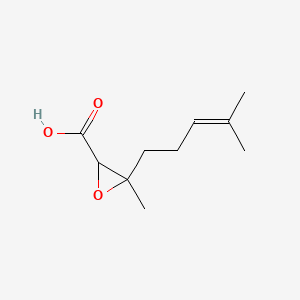
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
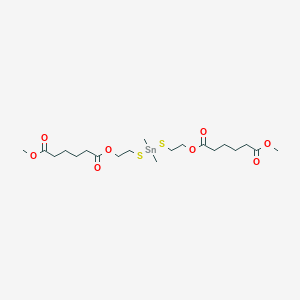
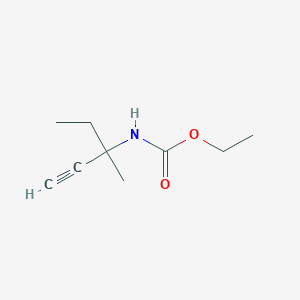
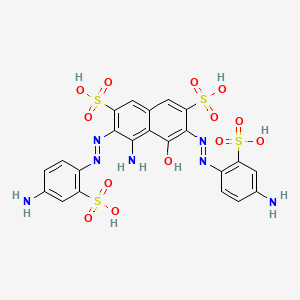
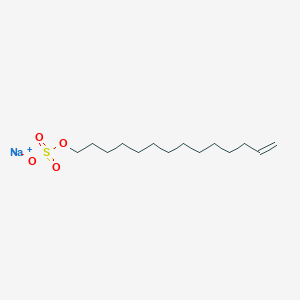

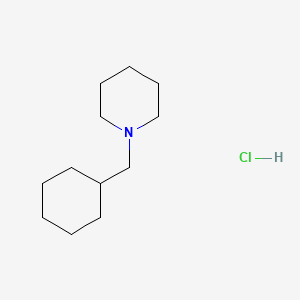


![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
